molecular formula C18H13N3O2 B5756388 N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide

N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide

Cat. No. B5756388
M. Wt: 303.3 g/mol
InChI Key: WSINSVBTMQLYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide, also known as PHBIF, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. PHBIF is a benzimidazole derivative that has been found to have various biochemical and physiological effects, making it a promising tool for studying cellular pathways and disease mechanisms.

Mechanism of Action

The mechanism of action of N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival and proliferation. N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. These effects make N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide a promising tool for studying cellular pathways and disease mechanisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide is its ability to selectively target specific cellular pathways, making it a powerful tool for studying disease mechanisms. However, one of the limitations of N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide. One potential direction is the development of more efficient synthesis methods to increase the yield of N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide. Another potential direction is the study of the effects of N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide on other cellular pathways and disease mechanisms. Additionally, the potential use of N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide as a therapeutic agent for the treatment of cancer and other diseases warrants further investigation.
In conclusion, N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide is a promising chemical compound that has various scientific research applications due to its ability to selectively target specific cellular pathways. The synthesis of N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide involves a multi-step process, and its mechanism of action involves the inhibition of the NF-κB signaling pathway. N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide has various biochemical and physiological effects, and its potential as a tool for studying disease mechanisms warrants further investigation.

Synthesis Methods

The synthesis of N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide involves a multi-step process that starts with the reaction of 1-phenyl-1H-benzimidazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with furfurylamine to form the desired product, N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide has been found to have various scientific research applications due to its ability to selectively target specific cellular pathways. One of the most promising applications of N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide is in the study of cancer. N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide has been shown to inhibit the growth of cancer cells by targeting the NF-κB signaling pathway, which is involved in the regulation of cell survival and proliferation.

properties

IUPAC Name

N-(1-phenylbenzimidazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-18(17-7-4-10-23-17)20-13-8-9-16-15(11-13)19-12-21(16)14-5-2-1-3-6-14/h1-12H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSINSVBTMQLYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenyl-1H-benzimidazol-5-yl)-2-furamide

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